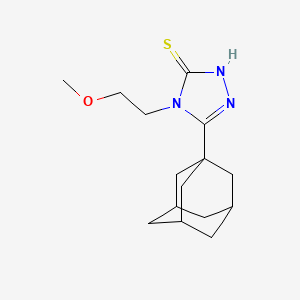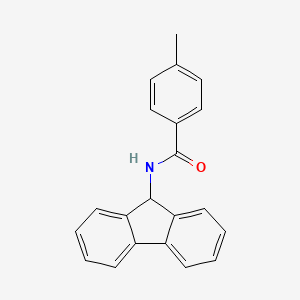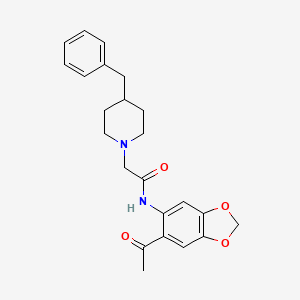![molecular formula C12H19N3O4S B4085795 N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide, also known as DAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPS is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of bacterial and fungal cell wall synthesis. This compound is believed to target the enzymes responsible for synthesizing the peptidoglycan and chitin components of the cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial, antifungal, and antiviral properties, this compound has been shown to possess anti-inflammatory and analgesic activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Furthermore, this compound exhibits potent activity against a wide range of bacteria, fungi, and viruses, making it a useful tool for studying infectious diseases.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some mammalian cells, and care should be taken when handling and using this compound. Furthermore, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide. One promising area of research is the development of new derivatives of this compound with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of this compound and its potential use in combination therapies for the treatment of infectious diseases. Furthermore, this compound may have potential applications in the development of new anti-inflammatory and analgesic drugs.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its antibacterial activity. Studies have shown that this compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In addition to its antibacterial activity, this compound has also been shown to possess antifungal and antiviral properties. Studies have demonstrated that this compound can inhibit the growth of a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Furthermore, this compound has been shown to exhibit antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-10-5-6-11(15(16)17)9-12(10)20(18,19)13-7-4-8-14(2)3/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRINMDHMBHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4085719.png)
![N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4085723.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl butyrate](/img/structure/B4085749.png)
![N-{4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4085755.png)
![ethyl 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4085762.png)

![2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B4085770.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4085785.png)

![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)